
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER is a complex organic compound with the molecular formula C23H22N2O6S and a molecular weight of 454.5 g/mol . This compound is known for its significant role in the field of medicinal chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER involves multiple steps. One common method includes the esterification of penicillin G potassium salt with p-methoxybenzyl chloride . The reaction typically requires the use of organic solvents and specific catalysts to facilitate the process. For instance, the reaction may involve the use of decene and 2-mercaptobenzothiazole, followed by the addition of benzenesulfinic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER involves its interaction with bacterial cell wall synthesis. The compound inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to that of other beta-lactam antibiotics, which target the penicillin-binding proteins (PBPs) involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester: Another cephalosporin intermediate with similar chemical properties.
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester: A related compound used in the synthesis of cephalosporin antibiotics.
Uniqueness
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER is unique due to its specific structure, which allows for the synthesis of a wide range of cephalosporin antibiotics. Its ability to undergo various chemical reactions and its role in inhibiting bacterial cell wall synthesis make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
123054-31-9 |
|---|---|
Molecular Formula |
C23H22N2O6S |
Molecular Weight |
454.497 |
IUPAC Name |
(4-methoxyphenyl)methyl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-30-16-9-7-15(8-10-16)12-31-23(29)20-17(26)13-32-22-19(21(28)25(20)22)24-18(27)11-14-5-3-2-4-6-14/h2-10,19,22,26H,11-13H2,1H3,(H,24,27)/t19-,22-/m1/s1 |
InChI Key |
UVZCXKHZXBJKSJ-DENIHFKCSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


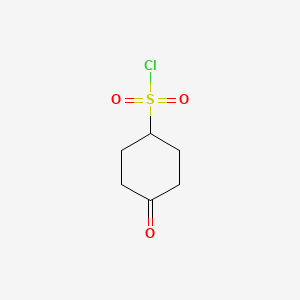
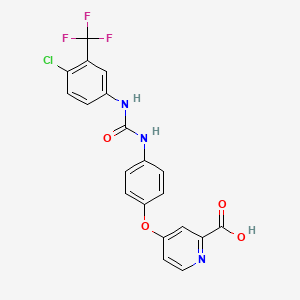
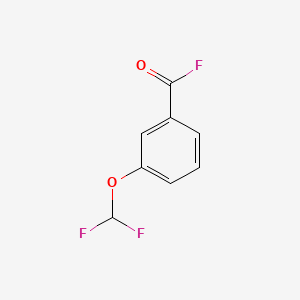
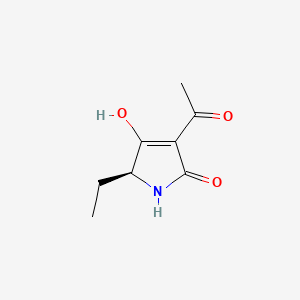
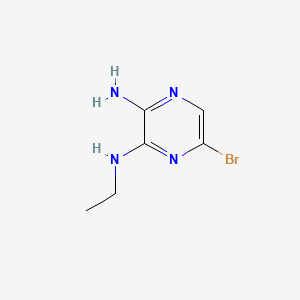
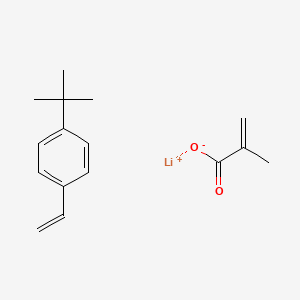

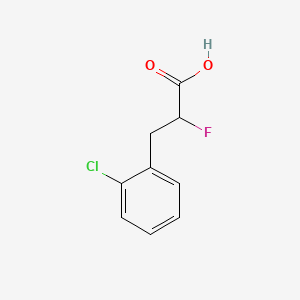
![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
